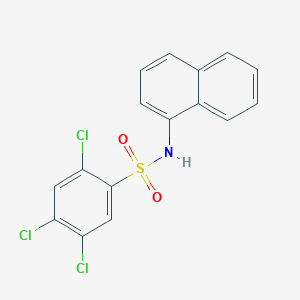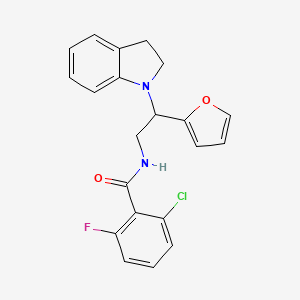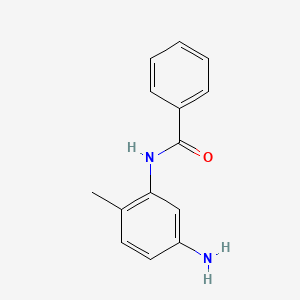![molecular formula C18H17BrN2O3S B2507510 N-(4-bromophényl)-1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide CAS No. 898427-20-8](/img/structure/B2507510.png)
N-(4-bromophényl)-1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H17BrN2O3S and its molecular weight is 421.31. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Le composé pourrait potentiellement être utilisé dans le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Ce procédé est connu pour ses conditions réactionnelles douces et tolérantes aux groupes fonctionnels, avec un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .
Synthèse de sulfonamides bioactives contenant de la quinoxaline
Le composé pourrait être utilisé dans la synthèse de sulfonamides bioactives contenant de la quinoxaline . Ces dérivés ont été trouvés pour présenter une large gamme d'activités biomédicales, telles que des actions diurétiques, antibactériennes, antifongiques, neuropharmacologiques, antileishmaniennes, anti-inflammatoires, antitumorales et anticancéreuses .
Évaluation anticancéreuse
Le composé pourrait potentiellement être utilisé dans l'évaluation anticancéreuse . Il pourrait être testé contre diverses lignées de cellules cancéreuses pour déterminer son efficacité et son potentiel en tant qu'agent thérapeutique .
Activité antimicrobienne
Le composé pourrait potentiellement présenter une activité antimicrobienne . Les pyrazolines et leurs dérivés, qui présentent des similitudes structurales avec le composé en question, se sont avérés présenter des activités antibactériennes et antifongiques .
Activité anti-inflammatoire
Le composé pourrait potentiellement présenter une activité anti-inflammatoire . Les pyrazolines et leurs dérivés se sont avérés présenter des activités anti-inflammatoires .
Activité antioxydante
Le composé pourrait potentiellement présenter une activité antioxydante . Les pyrazolines et leurs dérivés se sont avérés présenter des activités antioxydantes .
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s similarity to PABA allows it to inhibit and replace PABA in the enzyme, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth and cell division .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The compound’s action results in the inhibition of bacterial growth and cell division . This is achieved by hindering the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This makes the compound bacteriostatic rather than bactericidal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s action may be influenced by the pH of the environment, as sulfonamides are known to be most effective in an acidic environment .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-16-10-15(9-12-3-2-8-21(17(12)16)18(11)22)25(23,24)20-14-6-4-13(19)5-7-14/h4-7,9-11,20H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIUJGSAYVNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)



![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)



![1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B2507445.png)


